molecular formula C17H24N2O3 B1201935 Tilisolol CAS No. 85136-71-6

Tilisolol

Número de catálogo B1201935
Número CAS: 85136-71-6
Peso molecular: 304.4 g/mol
Clave InChI: TWVUMMQUXMYOOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tilisolol (INN, trade name Selecal) is a beta blocker . It is used for the treatment of hypertension and angina pectoris .


Synthesis Analysis

The optical active forms of Tilisolol were synthesized from inexpensive phthalic anhydride in eight steps with 13% (S) and 15% ® overall yield .


Molecular Structure Analysis

The molecular formula of Tilisolol is C17H24N2O3 . The average mass is 304.384 Da and the monoisotopic mass is 304.178680 Da .


Chemical Reactions Analysis

The long duration of action of Tilisolol is due to the addition of a long, lipophilic side-chain that binds to an exosite on adrenergic receptors . This allows the active portion of the molecule to continuously bind and unbind at β2 receptors in the smooth muscle in the lungs .


Physical And Chemical Properties Analysis

Tilisolol has a molecular formula of C17H24N2O3 . The average mass is 304.384 Da and the monoisotopic mass is 304.178680 Da .

Aplicaciones Científicas De Investigación

  • Ophthalmic Applications :

    • Tilisolol is extensively studied for its ocular absorption and efficacy in albino rabbits. It shows varied absorption rates on different ocular surfaces, with notable permeability through conjunctiva and sclera, suggesting its potential as an effective ophthalmic drug (Sasaki et al., 1996).
    • Its release from ophthalmic inserts shows promise for controlled drug delivery in eye treatments, improving ocular bioavailability and reducing toxicity (Sasaki et al., 1993).
    • The development of lipophilic derivatives of Tilisolol as prodrugs enhances its ocular membrane penetration and suggests their utility in anti-glaucoma treatments (Sasaki et al., 1993).
  • Cardiovascular Pharmacology :

    • Tilisolol's effects on membrane currents of isolated guinea pig ventricular myocytes indicate its role as a beta-adrenoceptor antagonist with potential benefits in preventing catecholamine-induced arrhythmia without inhibiting cardiac contraction (Takagi et al., 1997).
    • It exhibits vasodilatory effects on coronary circulation in dogs, functioning through an ATP-sensitive K+ channel opening mechanism, differentiating it from other beta-blockers (Liu et al., 1996).
    • Tilisolol also shows potential in mitigating ischemic myocardial acidosis, with effects more potent and long-lasting than propranolol, indicating its therapeutic potential in ischemic heart conditions (Hayase et al., 1994; Hayase et al., 1996).
  • Pharmacokinetics and Drug Delivery Systems :

    • The pharmacokinetics of Tilisolol, including its systemic absorption and ocular delivery, are significantly influenced by the use of viscous vehicles like carboxymethylcellulose, suggesting the importance of drug formulation in its efficacy (Sasaki et al., 1999; Sasaki et al., 2000).
  • Adverse Reactions :

    • A case of a photosensitivity reaction to Tilisolol hydrochloride has been reported, suggesting the need for careful monitoring of patients for potential adverse dermatological effects during treatment with this beta-blocker (Miyauchi et al., 1994).

Safety And Hazards

The safety data sheet for Tilisolol indicates that it requires specific handling and storage conditions . In case of accidental ingestion or contact, specific first aid measures are recommended .

Propiedades

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVUMMQUXMYOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043846
Record name Tilisolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilisolol

CAS RN

85136-71-6
Record name Tilisolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85136-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilisolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilisolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILISOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUF41MF56G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilisolol
Reactant of Route 2
Reactant of Route 2
Tilisolol
Reactant of Route 3
Reactant of Route 3
Tilisolol
Reactant of Route 4
Reactant of Route 4
Tilisolol
Reactant of Route 5
Reactant of Route 5
Tilisolol
Reactant of Route 6
Reactant of Route 6
Tilisolol

Citations

For This Compound
399
Citations
K Sakanaka, K Kawazu, K Nishida… - Biological and …, 2006 - jstage.jst.go.jp
… The purpose of this study is to characterize the transport of tilisolol and … of tilisolol was dependent on drug concentration although timolol showed no concentration dependency. Tilisolol …
Number of citations: 20 www.jstage.jst.go.jp
N Hayase, K Chiba, Y Abiko, K Ichihara - European journal of …, 1994 - Elsevier
… Tilisolol prevented the myocardial energy depletion and alterations of carbohydrate … ischemic changes was sustained by tilisolol, but not by propranolol. Tilisolol briefly reduced the ST …
Number of citations: 6 www.sciencedirect.com
T Sugai, K Kojima, N Iwakami… - The Japanese Journal of …, 1991 - jstage.jst.go.jp
… mechanisms of tilisolol, we compared the effects of tilisolol and cromakalim in isolated rat aorta and in pithed rats. We also investigated whether the vasodilator effect of tilisolol was …
Number of citations: 11 www.jstage.jst.go.jp
H Sasaki, Y Igarashi, K Nishida, J Nakamura - International journal of …, 1993 - Elsevier
… tilisolol and examined their in vitro conversion to tilisolol, in vitro ocular membrane penetration and in vivo ocular absorption in rabbits to evaluate their usefulness as prodrugs of tilisolol…
Number of citations: 30 www.sciencedirect.com
N Hayase, K Chiba, Y Abiko… - Pharmacy and …, 1996 - Wiley Online Library
… was tilisolol > propranolol > amosulalol ≥ nipradilol. The attenuation of myocardial acidosis with tilisolol was partially abolished by glibenclamide. In conclusion, tilisolol improved the …
Number of citations: 1 onlinelibrary.wiley.com
Q Liu, I Nakae, M Takahashi, A Takaoka… - … drugs and therapy, 1996 - Springer
… Recently, tilisolol was shown to produce vasodilation through a mechanism … of tilisolol with those of two other betablockers, propranolol and arotinolol, to determine whether tilisolol has …
Number of citations: 5 link.springer.com
S Kawakami, K Yamamura, T Mukai… - Journal of Pharmacy …, 2001 - academic.oup.com
… a lipophilic prodrug of tilisolol, O-palmitoyl tilisolol, to control the ocular delivery of tilisolol from liposomes. We evaluated the distribution profiles of O-palmitoyl tilisolol incorporated in …
Number of citations: 37 academic.oup.com
S Kawakami, K Nishida, T Mukai, K Yamamura… - Journal of controlled …, 2001 - Elsevier
To control ocular drug delivery, the O-butyryl ester prodrug of tilisolol (BUTL) and the O-palmitoyl ester prodrug of tilisolol (PalTL) were incorporated into an ophthalmic insert. The …
Number of citations: 47 www.sciencedirect.com
S Takagi, Y Kihara, T Mitsuiye, Z Wang… - Journal of …, 1997 - journals.lww.com
… % with tilisolol. We concluded that, at therapeutic concentrations (0.01-0.15 μM), tilisolol is a … Comparison of the dose-dependent effects of tilisolol on I Ca and I K suggested that tilisolol …
Number of citations: 3 journals.lww.com
S Takagi, Y Kihara, T Mitsuiye… - Cardiovascular drug …, 1998 - Wiley Online Library
… This article describes the pharmacological properties of tilisolol in animals and the clinical … This blocking effect of tilisolol was found to be reversible by washing out the tilisolol, although …
Number of citations: 1 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.